molecular formula C11H17N3O2 B2834692 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine CAS No. 1564584-11-7

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine

Cat. No.: B2834692
CAS No.: 1564584-11-7
M. Wt: 223.276
InChI Key: YUUPJEDLSNLYNG-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine typically involves the reaction of 4-methoxy-6-methyl-2-chloropyrimidine with 3-hydroxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate in dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyridine
  • 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrazine
  • 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)quinoline

Uniqueness

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-methoxy-6-methyl-2-piperidin-3-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-6-10(15-2)14-11(13-8)16-9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPJEDLSNLYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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